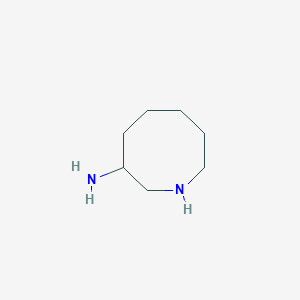
Azocan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocan-3-amine is a chemical compound with the molecular weight of 128.22 . It is a liquid at room temperature . The IUPAC name for this compound is 3-azocanamine .
Chemical Reactions Analysis
Amines, including Azocan-3-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo formal aza- and oxo- [3 + 2] cycloaddition reactions . Furthermore, they can be converted into alkenes by an elimination reaction .
Physical And Chemical Properties Analysis
Azocan-3-amine is a liquid at room temperature . It has a molecular weight of 128.22 . As an amine, it can act as a weak organic base .
科学的研究の応用
1. Synthesis of Saturated Cyclic Amines
Azocan-3-amine plays a role in the synthesis of saturated cyclic amines, which are crucial in natural and synthetic bioactive compounds. Facile and green synthetic routes have been developed for these amines, including one-pot, microwave-assisted, metal-free, solvent-free, and aqueous media methods (Hameed et al., 2017).
2. Intermolecular Amination of C-H Bonds
Azocan-3-amine is implicated in the amination of C-H bonds. This process, often catalyzed by metal complexes, is critical in synthesizing aza-derivatives, with emphasis on both synthetic and mechanistic aspects (Intrieri et al., 2014).
3. Synthesis of N-GlcNAz Building Blocks
In chemical biology, azocan-3-amine derivatives like N-Azidoacetyl-d-glucosamine (GlcNAz) are used as building blocks for solid-phase peptide synthesis. They are substrates for enzymatic glycan extension, showing the versatility of azocan-3-amine in biological systems (Marqvorsen et al., 2019).
4. Reductive Cleavage by Intestinal Microflora
Azocan-3-amine, as a component of azo dyes, can be metabolized by intestinal microorganisms to produce aromatic amines. This aspect is significant in understanding the metabolic fate of such compounds (Chung et al., 1992).
5. Enantioselective Synthesis
Azocan-3-amine is used in enantioselective synthesis, particularly in the functionalization of α-methylene C–H bonds of amines, which is important in drug discovery and asymmetric synthesis (Jain et al., 2016).
6. Synthesis of the Lycopodium Alkaloid Skeleton
The azocane structure of Azocan-3-amine is pivotal in synthesizing the Lycopodium alkaloid lycopladine H, highlighting its role in the creation of complex natural product structures (Chauhan et al., 2015).
7. Synthesis of Chiral Azides
Azocan-3-amine derivatives are used in synthesizing chiral azides from alcohols. This method is eco-friendly and preserves the optical purity of chiral amino alcohols, which are significant in enantioselective reactions (Khan et al., 2019).
8. Organocatalytic Asymmetric Transformations
Azocan-3-amine is involved in organocatalytic asymmetric transformations, particularly in aza-Michael reactions. This is crucial for constructing new C-N bonds and synthesizing bioactive natural compounds (Wang et al., 2012).
9. Polymer Synthesis
Azocan-3-amine and its derivatives are utilized in polymer synthesis, particularly in reversible addition−fragmentation transfer (RAFT) polymerization. This technique is used to create homopolymers and block copolymers with potential applications in various industries (Jo et al., 2008).
10. Biobased Amine Synthesis
Azocan-3-amine plays a role in synthesizing biobased amines. These amines are key monomers for creating various polymers with applications in automotive, aerospace, building, or health applications (Froidevaux et al., 2016).
Safety And Hazards
Azocan-3-amine is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
特性
IUPAC Name |
azocan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHDWFTDGGETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CNCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-3-amine | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

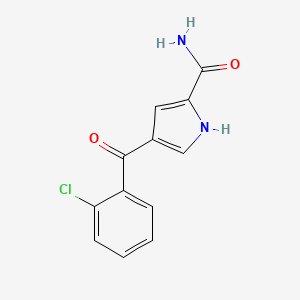
![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)
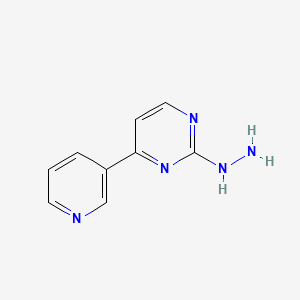
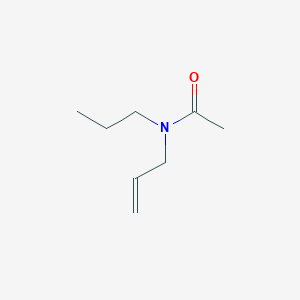
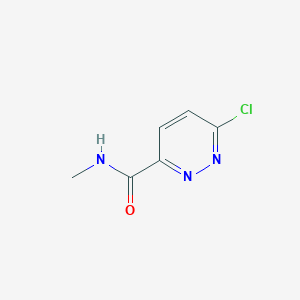
![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)
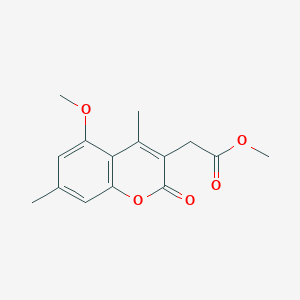
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2791111.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)
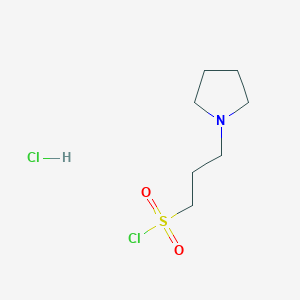
![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2791117.png)
![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791118.png)